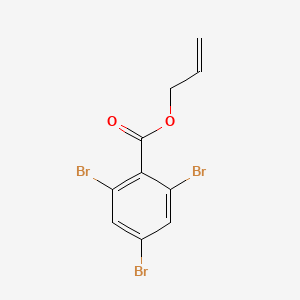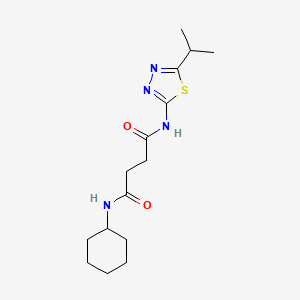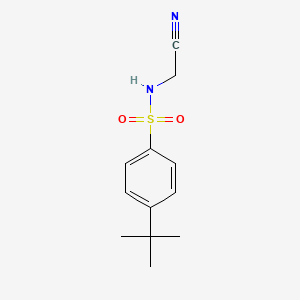![molecular formula C21H39NO5 B14175189 16-[(Carboxymethyl)(propanoyl)amino]hexadecanoic acid CAS No. 920982-64-5](/img/structure/B14175189.png)
16-[(Carboxymethyl)(propanoyl)amino]hexadecanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
16-[(Carboxymethyl)(propanoyl)amino]hexadecanoic acid is a synthetic organic compound with the molecular formula C20H39NO5. It is a derivative of hexadecanoic acid, commonly known as palmitic acid, which is a saturated fatty acid. This compound is characterized by the presence of a carboxymethyl group and a propanoyl group attached to the amino group on the hexadecanoic acid backbone.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 16-[(Carboxymethyl)(propanoyl)amino]hexadecanoic acid typically involves the following steps:
Starting Material: The synthesis begins with hexadecanoic acid.
Formation of Acyl Chloride: Hexadecanoic acid is converted to its acyl chloride derivative using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2.
Amination: The acyl chloride is then reacted with an amino compound, such as glycine, in the presence of a base like triethylamine (TEA) to form the amide bond.
Carboxymethylation: The resulting amide is further reacted with chloroacetic acid in the presence of a base to introduce the carboxymethyl group.
Propanoylation: Finally, the compound is treated with propanoyl chloride to introduce the propanoyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Using large-scale reactors to handle the increased volume of reactants.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.
Purification: Employing advanced purification techniques such as crystallization, distillation, and chromatography to obtain high-purity product.
化学反応の分析
Types of Reactions
16-[(Carboxymethyl)(propanoyl)amino]hexadecanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carboxyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carboxymethyl and propanoyl groups using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution or ammonia (NH3) in ethanol.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amides or esters.
科学的研究の応用
16-[(Carboxymethyl)(propanoyl)amino]hexadecanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Studied for its role in cell membrane structure and function due to its fatty acid backbone.
Medicine: Investigated for its potential as a drug delivery agent and its interactions with biological membranes.
Industry: Utilized in the production of surfactants, lubricants, and emulsifiers.
作用機序
The mechanism of action of 16-[(Carboxymethyl)(propanoyl)amino]hexadecanoic acid involves its interaction with cell membranes and proteins. The compound’s fatty acid backbone allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. The carboxymethyl and propanoyl groups can interact with proteins, potentially altering their function and activity. These interactions can influence various cellular processes, including signal transduction and enzyme activity.
類似化合物との比較
Similar Compounds
Hexadecanoic acid (Palmitic acid): A saturated fatty acid with a similar backbone but lacking the carboxymethyl and propanoyl groups.
16-Aminohexadecanoic acid: Similar structure but with an amino group instead of the carboxymethyl and propanoyl groups.
Uniqueness
16-[(Carboxymethyl)(propanoyl)amino]hexadecanoic acid is unique due to the presence of both carboxymethyl and propanoyl groups, which confer distinct chemical properties and reactivity. These functional groups enable the compound to participate in a wider range of chemical reactions and interactions compared to its simpler counterparts.
特性
CAS番号 |
920982-64-5 |
|---|---|
分子式 |
C21H39NO5 |
分子量 |
385.5 g/mol |
IUPAC名 |
16-[carboxymethyl(propanoyl)amino]hexadecanoic acid |
InChI |
InChI=1S/C21H39NO5/c1-2-19(23)22(18-21(26)27)17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-20(24)25/h2-18H2,1H3,(H,24,25)(H,26,27) |
InChIキー |
VHWFGJKDSKSIQU-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)N(CCCCCCCCCCCCCCCC(=O)O)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


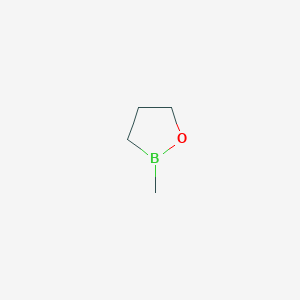
![1-(2-chlorobenzyl)-3-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B14175109.png)
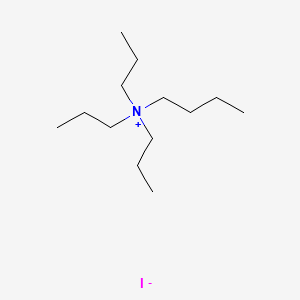
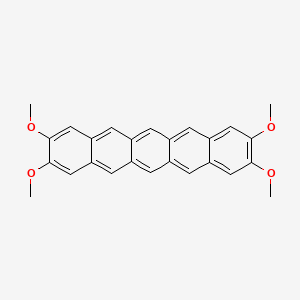
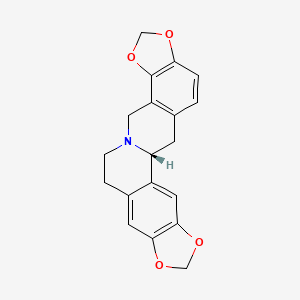
![9-Chloro-5,6-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B14175131.png)
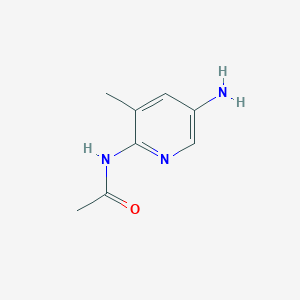
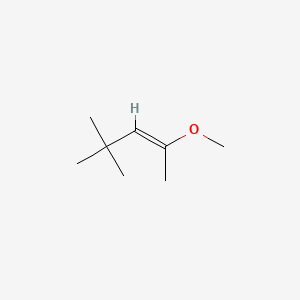
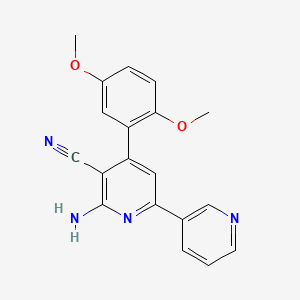
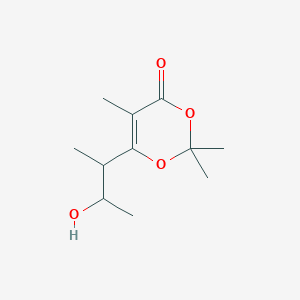
![3,5-Bis{[tri(propan-2-yl)silyl]ethynyl}phenol](/img/structure/B14175163.png)
